molecular formula C14H8O4S B3407618 2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate CAS No. 7735-57-1

2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate

Cat. No.: B3407618
CAS No.: 7735-57-1
M. Wt: 272.28 g/mol
InChI Key: SFJPOFFPMVAJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate is a chemical compound with the molecular formula C₁₄H₈O₃S It is a derivative of benzoic acid and contains a heterocyclic oxathiol ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate typically involves the reaction of benzoic acid with appropriate reagents to introduce the oxathiol ring. One common method is the reaction of benzoic acid with thionyl chloride to form benzoyl chloride, followed by the reaction with a thiol-containing compound under controlled conditions to introduce the oxathiol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions can occur at different positions on the benzene ring, leading to a variety of substituted products.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzoates.

Scientific Research Applications

2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate has several scientific research applications:

  • Chemistry: : It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : The compound may be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate can be compared with other similar compounds, such as:

  • Benzoic acid derivatives: : These compounds share the benzoic acid core but differ in their functional groups and structures.

  • Thiol-containing compounds: : These compounds contain sulfur atoms in their structure, similar to the oxathiol ring in this compound.

Properties

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4S/c15-13(9-4-2-1-3-5-9)17-10-6-7-11-12(8-10)19-14(16)18-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJPOFFPMVAJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287870
Record name 5-(Benzoyloxy)-1,3-benzoxathiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7735-57-1
Record name 5-(Benzoyloxy)-1,3-benzoxathiol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7735-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Benzoyloxy)-1,3-benzoxathiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate
Reactant of Route 2
Reactant of Route 2
2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate
Reactant of Route 3
Reactant of Route 3
2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate
Reactant of Route 4
2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate
Reactant of Route 5
2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate
Reactant of Route 6
2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.